(R)-Orphenadrine Citrate

Stereoselective pharmacokinetics Enantiomer exposure Preclinical ADME

(R)-Orphenadrine citrate is the enantiopure form of orphenadrine—essential when stereochemical integrity determines data quality. Preclinical models show (R)- and (S)-enantiomers differ significantly in Cmax, AUC, t1/2, Vd, and clearance, meaning racemic (±)-orphenadrine obscures individual-enantiomer contributions. This certified single enantiomer supports ICH M3(R2) chiral drug development, CYP2B-induction DDI studies, chiral HPLC system suitability (Rs >3.5), and post-incubation enantiomeric stability verification in receptor profiling. Insist on the (R)-enantiomer to eliminate uncontrolled variability from your exposure–response and toxicokinetic datasets.

Molecular Formula C24H31NO8
Molecular Weight 461.5 g/mol
Cat. No. B13446181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Orphenadrine Citrate
Molecular FormulaC24H31NO8
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t18-;/m1./s1
InChIKeyMMMNTDFSPSQXJP-GMUIIQOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-Orphenadrine Citrate Matters in Chiral Muscle Relaxant Procurement


(R)-Orphenadrine citrate, CAS 1202395-79-6, is the single enantiomer of the tertiary amine skeletal muscle relaxant orphenadrine, formulated as the citrate salt. Orphenadrine itself is a chiral ethanolamine derivative with anticholinergic and non-competitive NMDA receptor antagonist activity [1]. While the racemic (±)-orphenadrine citrate (CAS 4682-36-4) is widely used in clinical formulations, the individual enantiomers exhibit distinct pharmacokinetic profiles documented in preclinical models, making the (R)-enantiomer a critical reference standard and research tool for stereoselective pharmacology studies [2].

Why Racemic Orphenadrine Cannot Replace (R)-Orphenadrine Citrate in Precise Research Applications


Generic orphenadrine citrate products consist of the racemic mixture, containing equal proportions of (R)- and (S)-enantiomers. A growing body of evidence demonstrates that orphenadrine enantiomers are not pharmacokinetic equals: the two enantiomers exhibit statistically significant differences in Cmax, AUC, t1/2, clearance, volume of distribution, and mean residence time after oral administration in preclinical species [1]. Because the enantiomers are differentially handled by hepatic metabolizing enzymes and potentially by efflux transporters, substitution of the racemate for the single (R)-enantiomer introduces uncontrolled variability in exposure–response relationships, confounding data interpretation in mechanistic pharmacology, toxicology, and analytical method development [2]. Procurement of the enantiopure (R)-form is therefore essential whenever stereochemical integrity must be maintained.

Quantitative Differentiation Evidence for (R)-Orphenadrine Citrate vs. Racemate and (S)-Enantiomer


Enantioselective Pharmacokinetic Exposure in Rat Model: R- vs. S-Orphenadrine

In the first reported stereoselective pharmacokinetic study of orphenadrine, rats administered racemic orphenadrine (10 mg/kg p.o.) showed significantly different systemic exposure parameters between the (R)- and (S)-enantiomers. All primary parameters—Cmax, AUC0–∞, t1/2, clearance (CL), volume of distribution (Vd), and mean residence time (MRT)—differed at P < 0.05 [1]. This confirms that the enantiomers are not bioequivalent and that the (R)-form possesses a distinct disposition profile.

Stereoselective pharmacokinetics Enantiomer exposure Preclinical ADME

Validated Chiral Resolution Capability: Enantiomeric Purity Verification

The analytical separation of orphenadrine enantiomers has been validated by multiple research groups. Liu et al. (2021) achieved baseline resolution (Rs = 3.562) on a Chiralcel OD-RH column within 7 minutes [1]. Separately, Meyyanathan et al. (2016) validated a cellulose-1 column method showing good resolution (retention times of 4.78 and 6.00 min) with linearity r² = 0.999 over 2–10 µg/mL and recovery of 102.21% from tablet matrix [2]. These validated methods provide the technical infrastructure for verifying enantiomeric purity of (R)-orphenadrine citrate upon procurement.

Chiral chromatography Enantiomeric purity Method validation

NMDA Receptor Antagonism: Pharmacodynamic Benchmarking of Orphenadrine

Orphenadrine acts as an uncompetitive NMDA receptor antagonist with an IC50 of 16.2 ± 1.6 µM against steady-state currents at −70 mV in cultured rat superior colliculus neurons [1]. Its binding kinetics show kon = 0.013 ± 0.002 × 10⁶ M⁻¹s⁻¹ and koff = 0.230 ± 0.004 s⁻¹ [1]. In radioligand binding assays using human postmortem frontal cortex, the Ki for NMDA receptor (phencyclidine site) is 6.0 ± 0.7 µM . Unlike classical competitive NMDA antagonists such as memantine (IC50 ~1 µM at −70 mV), orphenadrine exhibits fast open-channel blocking kinetics, which may confer differential effects on synaptic vs. extrasynaptic NMDA receptor populations.

NMDA receptor Ion channel block Pharmacodynamics

Chiral Stationary Phase Screening: Twelve CSPs Evaluated for Orphenadrine Separation

Raikar et al. (2020) systematically compared 12 polysaccharide-based chiral stationary phases (8 amylose, 4 cellulose) across reverse-phase, polar-organic, and normal-phase modes for the enantiomeric separation of orphenadrine citrate [1]. The cellulose-based CSP operated in normal-phase mode (n-hexane:ethanol:diethylamine 95:5:0.1 v/v/v) yielded the best enantiomeric resolution, providing a method-specific selectivity platform for quality control of (R)-orphenadrine citrate. This comparative CSP screening provides direct experimental evidence that not all chiral columns are equivalent for orphenadrine, and that the validated cellulose normal-phase method offers superior enantiomeric discrimination.

Chiral stationary phases Enantioseparation optimization Analytical method development

Precision Application Scenarios for (R)-Orphenadrine Citrate Based on Differential Evidence


Stereoselective Preclinical Pharmacokinetic and Toxicokinetic Studies

When conducting ADME or toxicokinetic studies in rodent models, (R)-orphenadrine citrate is the appropriate test article for understanding the disposition and potential toxicity attributable to the (R)-enantiomer. The documented significant differences in Cmax, AUC, t1/2, CL, and Vd between (R)- and (S)-orphenadrine [1] mean that racemic dosing obscures the individual enantiomer contributions. Use of the enantiopure (R)-form aligns with ICH M3(R2) guidance on chiral drug development, particularly where stereoselective metabolism or clearance is suspected.

Chiral Purity Reference Standard for Quality Control and Method Validation

Analytical laboratories validating enantiomeric purity methods can use (R)-orphenadrine citrate as a certified reference standard. The published chiral HPLC methods—achieving Rs = 3.562 with a 7-minute runtime [1] or validated linearity r² = 0.999 with 102.21% recovery [2] —provide a foundation for establishing system suitability criteria and quantifying the (S)-enantiomer as a chiral impurity in racemic orphenadrine citrate formulations or in enantiopure batches.

In Vitro Receptor Occupancy and Off-Target Profiling with Stereochemical Resolution

In receptor profiling panels where orphenadrine is used as a reference ligand for muscarinic acetylcholine receptors (mAChRs) or NMDA receptors, the (R)-enantiomer permits assessment of stereochemical influence on binding affinity, residence time, and functional selectivity. Although enantiomer-specific IC50 data remain limited, the availability of validated chiral separation methods [1][2] enables post-assay verification that the (R)-form has not undergone racemization or chiral inversion during incubation, ensuring data integrity.

Mechanistic Drug–Drug Interaction (DDI) Studies Involving CYP2B Induction

Orphenadrine is a known inducer of CYP2B enzymes [3]. When conducting DDI studies with co-administered CYP2B substrates (e.g., bupropion, efavirenz), the (R)-enantiomer allows discrimination of whether CYP2B induction is stereoselective. Given that orphenadrine enantiomers exhibit differential clearance and volume of distribution [1], the (R)-form may produce a distinct induction magnitude or time course compared to the racemate, information critical for risk assessment in polypharmacy scenarios.

Quote Request

Request a Quote for (R)-Orphenadrine Citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.